molecular formula C21H25N3O2S B2364758 2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034378-29-3

2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Cat. No.: B2364758
CAS No.: 2034378-29-3
M. Wt: 383.51
InChI Key: WVQAQKFTHPFUMO-UHFFFAOYSA-N
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Description

The compound "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" is a complex organic molecule with diverse applications in various fields of scientific research. It is known for its unique structural features that provide it with specific chemical properties, making it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" typically involves several steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. The synthetic route may begin with the synthesis of the 4-(isopropylthio)phenyl derivative, followed by the introduction of the acetamide group and the attachment of the pyrrolo[2,3-c]pyridin-6(7H)-yl moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using batch or continuous flow processes. Industrial methods aim for efficiency, scalability, and cost-effectiveness, often employing advanced technologies and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: It can be oxidized under mild or strong oxidizing agents, leading to the formation of specific oxidation products.

  • Reduction: It can also be reduced, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The aromatic ring of the compound is susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, dichloromethane, and acetonitrile are common solvents used in these reactions.

  • Catalysts: Palladium on carbon (Pd/C), platinum (Pt) for hydrogenation reactions.

Major Products Formed

The major products formed depend on the specific reactions carried out. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology

Biologically, it may be used in studies investigating cellular pathways and enzyme interactions due to its specific binding properties.

Medicine

In medicine, this compound could serve as a lead compound in drug discovery, potentially exhibiting pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry

Industrial applications might include its use in the manufacture of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved in its mechanism of action might include signal transduction pathways, gene expression regulation, or metabolic pathways. Detailed studies on its binding affinities and kinetics can provide insights into its precise mode of action.

Comparison with Similar Compounds

Unique Features

What sets "2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide" apart from similar compounds is its specific combination of functional groups and their spatial arrangement, which impart distinct chemical and biological properties.

Similar Compounds

  • 2-(4-methylthiophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

  • 2-(4-isopropylphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

  • 2-(4-(isopropylthio)phenyl)-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

By comparing these compounds, researchers can identify structure-activity relationships and explore the effects of slight modifications on the compound's properties.

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Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15(2)27-18-6-4-16(5-7-18)14-19(25)22-10-13-24-12-9-17-8-11-23(3)20(17)21(24)26/h4-9,11-12,15H,10,13-14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQAQKFTHPFUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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